3-(6-Phenylthieno[2,3-d]pyrimidin-4-ylthio)propanoic acid
Beschreibung
3-(6-Phenylthieno[2,3-d]pyrimidin-4-ylthio)propanoic acid is a thienopyrimidine derivative characterized by a thioether linkage connecting the thieno[2,3-d]pyrimidin-4-yl core to a propanoic acid moiety. This compound belongs to a class of bioactive small molecules designed to inhibit protein kinases, particularly human CK2 (casein kinase 2), a serine/threonine kinase implicated in cancer and inflammatory diseases . Its structure-activity relationship (SAR) has been extensively studied, with modifications to the phenyl substituent and core scaffold influencing potency and selectivity.
Eigenschaften
IUPAC Name |
3-(6-phenylthieno[2,3-d]pyrimidin-4-yl)sulfanylpropanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O2S2/c18-13(19)6-7-20-14-11-8-12(10-4-2-1-3-5-10)21-15(11)17-9-16-14/h1-5,8-9H,6-7H2,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSYCCAGLTIXHAB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC3=C(S2)N=CN=C3SCCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>47.5 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID26658216 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(6-Phenylthieno[2,3-d]pyrimidin-4-ylthio)propanoic acid typically involves the cyclization of thiophene derivatives. One common method is the heating of thiophene-2-carboxamides in formic acid, which results in the formation of thieno[2,3-d]pyrimidin-4-ones . The reaction conditions often include high temperatures and the use of formic acid as a solvent .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes as those used in laboratory settings. The scalability of these methods would depend on the availability of starting materials and the efficiency of the reaction conditions.
Analyse Chemischer Reaktionen
Types of Reactions
3-(6-Phenylthieno[2,3-d]pyrimidin-4-ylthio)propanoic acid can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired product and the specific reaction being performed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield thiols or thioethers.
Wissenschaftliche Forschungsanwendungen
3-(6-Phenylthieno[2,3-d]pyrimidin-4-ylthio)propanoic acid has several scientific research applications, including:
Wirkmechanismus
The mechanism of action of 3-(6-Phenylthieno[2,3-d]pyrimidin-4-ylthio)propanoic acid involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways are still under investigation and may vary depending on the specific application.
Vergleich Mit ähnlichen Verbindungen
Comparison with Similar Compounds
Structural Analogs with Phenyl Substituents
The most closely related analogs include:
- 3-{[5-(4-Methylphenyl)thieno[2,3-d]pyrimidin-4-yl]thio}propanoic acid (TTP 22): IC₅₀: 0.1 µM against CK2 . Molecular Weight: 330.42 g/mol (C₁₆H₁₄N₂O₂S₂) . Key Feature: A 4-methylphenyl group enhances hydrophobic interactions in the CK2 ATP-binding pocket, contributing to its superior potency compared to other derivatives .
- 3-{[5-(4-Ethoxyphenyl)thieno[2,3-d]pyrimidin-4-yl]thio}propanoic acid: IC₅₀: 0.125 µM against CK2 . Molecular Weight: 346.41 g/mol (C₁₇H₁₆N₂O₃S₂). Key Feature: The 4-ethoxy group introduces steric bulk, slightly reducing potency compared to the methyl analog but maintaining selectivity for CK2 .
Derivatives with Modified Core Scaffolds
- 3-(7-Methyl-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)propanoic acid: Structure: Incorporates a cyclohexene-fused benzothienopyrimidine core. Molecular Weight: 292.36 g/mol (C₁₄H₁₆N₂O₃S) . No IC₅₀ data is available, but its structural divergence suggests distinct biological targets .
- Ethyl 2-[6-methyl-4-(thietan-3-yloxy)pyrimidine-2-ylthio]acetate: Structure: Features a thietane ring and ester group instead of propanoic acid. Key Feature: The ester moiety may enhance cell permeability but requires metabolic activation to the carboxylic acid for activity. No CK2 data is reported .
Selectivity and Pharmacokinetic Profiles
- Selectivity: The phenylthienopyrimidine derivatives exhibit >100-fold selectivity for CK2 over seven other kinases, including ASK1 (IC₅₀ = 3 µM for unrelated ASK1 inhibitors) .
- Solubility : TTP 22 shows good solubility in DMSO (≥51 mg/mL), suitable for in vitro assays .
- Molecular Properties: Target Compound: LogP ~3.2 (predicted), H-bond donors = 2, acceptors = 6 . Hexahydro Analogs: Lower logP (~2.8) due to reduced hydrophobicity .
Data Tables
Table 1: Key Parameters of Selected Compounds
Table 2: Structural Comparison
| Feature | Target Compound | 4-Methylphenyl Analog (TTP 22) | Hexahydro Derivative |
|---|---|---|---|
| Core Scaffold | Thieno[2,3-d]pyrimidine | Thieno[2,3-d]pyrimidine | Benzothieno[2,3-d]pyrimidine |
| Substituent | Phenyl | 4-Methylphenyl | Cyclohexene-fused ring |
| Linkage | Thioether | Thioether | Carboxylic acid |
| Molecular Weight (g/mol) | 330.42 | 330.42 | 292.36 |
Biologische Aktivität
3-(6-Phenylthieno[2,3-d]pyrimidin-4-ylthio)propanoic acid is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews the compound's synthesis, biological properties, and therapeutic potential based on diverse research findings.
- Chemical Formula : C₁₅H₁₂N₂O₂S
- Molecular Weight : 316.39 g/mol
- CAS Number : 457641-35-9
- SMILES Notation : O=C(O)CCSC1=NC=NC(S2)=C1C=C2C3=CC=CC=C3
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. The compound is derived from thieno[2,3-d]pyrimidine derivatives through nucleophilic substitution reactions followed by carboxylic acid formation. The specific synthetic pathways can vary but often include the use of reagents such as thiols and alkylating agents.
Anticancer Potential
Research indicates that compounds within the thieno[2,3-d]pyrimidine family exhibit significant anticancer activity. For instance:
- Mechanism of Action : These compounds are known to inhibit various kinases involved in cancer cell proliferation. They target pathways such as the PI3K/AKT/mTOR pathway, which is critical for tumor growth and survival.
-
Case Studies :
- A study published in Molecules highlighted that derivatives of thieno[2,3-d]pyrimidines showed enhanced cytotoxicity against breast cancer cell lines (MCF-7) compared to standard treatments .
- Another investigation demonstrated that a related compound exhibited selective inhibition of EPH receptors, which are overexpressed in several cancers .
Anti-inflammatory Effects
In addition to anticancer properties, thieno[2,3-d]pyrimidines have shown promise in modulating inflammatory responses:
- Mechanism : They may act as inhibitors of pro-inflammatory cytokines and chemokines, potentially benefiting conditions like rheumatoid arthritis and inflammatory bowel disease.
- Research Findings :
Pharmacokinetics and Toxicology
Understanding the pharmacokinetics (PK) and toxicology (Tox) profiles is crucial for evaluating the safety and efficacy of this compound:
| Parameter | Value |
|---|---|
| Bioavailability | Moderate (exact value varies by formulation) |
| Half-life | Varies; typically in hours |
| Metabolism | Hepatic (liver metabolism) |
| Excretion | Primarily renal |
| Toxicity | Eye irritant potential noted; further studies needed |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
